4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide
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Overview
Description
4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide is a complex organic compound featuring a quinazoline core fused with a pyrrolo ring and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrrolo ring and the thiazole moiety. Key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Pyrrolo Ring: This step involves the reaction of the quinazoline intermediate with a suitable pyrrole derivative, often under basic conditions.
Attachment of the Thiazole Moiety: The final step involves the coupling of the thiazole ring to the quinazoline-pyrrolo intermediate, typically using a thiazole derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, 4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide is investigated for its anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, due to its conjugated system.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-quinazoline-3-carboxamide: Lacks the pyrrolo ring, making it less complex.
4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-pyrrolo[12-A]quinazoline: Similar structure but without the dioxo groups.
Uniqueness
The presence of both the pyrrolo ring and the thiazole moiety, along with the dioxo groups, makes 4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide unique. This combination of structural features contributes to its potential biological activity and versatility in chemical reactions.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-3-21-15(24)12-6-4-5-7-13(12)22-14(23)8-9-18(21,22)16(25)20-17-19-11(2)10-26-17/h4-7,10H,3,8-9H2,1-2H3,(H,19,20,25) |
InChI Key |
FFYRPXFITVLXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC(=CS4)C |
Origin of Product |
United States |
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